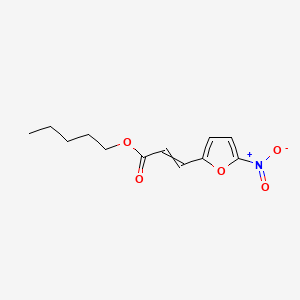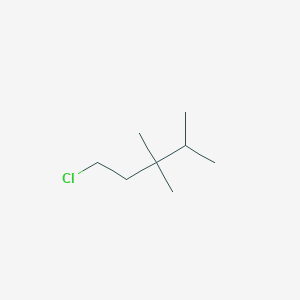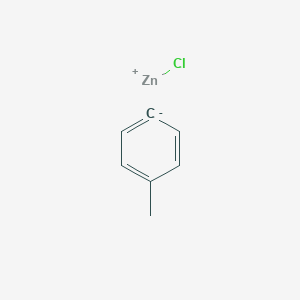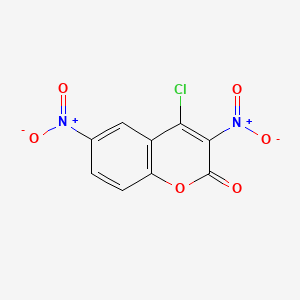
3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride: is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom and the phenoxycarbonyl group in the pyridinium ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with bromine and phenoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination and subsequent formation of the pyridinium salt. The reaction can be represented as follows:
Pyridine+Bromine+Phenoxycarbonyl chloride→3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized.
Coupling Reactions: The phenoxycarbonyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridinium salts with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridinium ring.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridinium salts with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the phenoxycarbonyl group play crucial roles in these interactions. The compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the target and the reaction conditions. The pyridinium ring can also participate in redox reactions, influencing the overall activity of the compound.
Comparaison Avec Des Composés Similaires
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share the bromopyridine core but differ in the substituents attached to the pyridine ring.
3-Bromo-1-(2-(4-chloro-phenyl)-2-oxo-ethyl)-pyridinium bromide: This compound has a similar bromopyridine structure but with different substituents.
Uniqueness: 3-Bromo-1-(phenoxycarbonyl)pyridin-1-ium chloride is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90731-83-2 |
|---|---|
Formule moléculaire |
C12H9BrClNO2 |
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
phenyl 3-bromopyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H9BrNO2.ClH/c13-10-5-4-8-14(9-10)12(15)16-11-6-2-1-3-7-11;/h1-9H;1H/q+1;/p-1 |
Clé InChI |
IWEYLSNROPSJMR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)[N+]2=CC=CC(=C2)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)





![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

